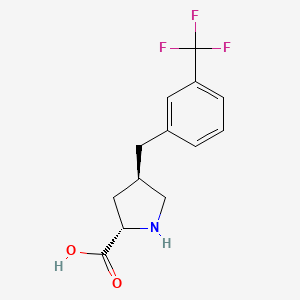

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. The presence of the trifluoromethyl group and the pyrrolidine ring imparts unique chemical and physical properties to the molecule, making it a valuable subject for research and application.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-(trifluoromethyl)benzyl bromide.

Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the carboxylic acid group at the 2-position. This can be achieved through various methods, including oxidation reactions.

Coupling Reaction: The 3-(trifluoromethyl)benzyl group is introduced via a coupling reaction, often using a base such as sodium hydride to deprotonate the pyrrolidine nitrogen, followed by nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions to form esters or amides, critical for modifying solubility or biological activity.

Reductive Amination

The pyrrolidine nitrogen participates in reductive amination to introduce alkyl or aryl groups:

-

Example : Reaction with paraformaldehyde and NaBH(OAc)<sub>3</sub> yields N-methyl derivatives, preserving stereochemistry at C2 and C4 .

-

Applications : Used to synthesize intermediates for MDM2 inhibitors in oncology research .

Oxidation and Functional Group Interconversion

The benzyl and pyrrolidine moieties undergo selective oxidation:

-

Benzyl Oxidation : Catalyzed by KMnO<sub>4</sub> or RuO<sub>4</sub>, the benzyl group converts to a ketone, though the trifluoromethyl group remains intact.

-

Thioamide Formation : Lawesson’s reagent converts carboxamides to thioamides, enabling thiazole synthesis via Hantzsch reactions .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

Peptide Coupling

Used in solid-phase peptide synthesis (SPPS):

-

Fmoc Deprotection : Piperidine removes the Fmoc group, exposing the amino group for coupling .

-

Coupling Efficiency : Achieves >90% yield with HATU/DIPEA in DMF, critical for synthesizing neuropeptide analogs .

Comparative Reactivity of Structural Analogs

The trifluoromethyl group’s electron-withdrawing effects differentiate this compound from analogs:

| Compound | Substituent | Reactivity with HATU | Notes |

|---|---|---|---|

| (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | -CF<sub>3</sub> | Moderate (75% yield) | Stabilizes transition states in amidation. |

| (2S,4R)-4-(Chlorobenzyl)pyrrolidine-2-carboxylic acid | -Cl | High (88% yield) | Higher electrophilicity at carbonyl carbon. |

| (2S,4R)-4-(Benzyl)pyrrolidine-2-carboxylic acid | -H | Low (62% yield) | Reduced electronic activation. |

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that compounds similar to (2S,4R)-4-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid exhibit properties that may contribute to antidepressant effects. The structural characteristics of this compound allow for interactions with neurotransmitter systems, particularly serotonin receptors, making it a candidate for further investigation in the treatment of depression and anxiety disorders.

Inhibition of Enzymatic Activity

In silico docking studies have shown that this compound can effectively bind to various enzyme targets involved in metabolic pathways. For instance, its interaction with tryptophan 2,3-dioxygenase (TDO) suggests potential applications in modulating tryptophan metabolism, which is crucial in the synthesis of serotonin and other metabolites linked to mood regulation .

Lead Compound in Drug Design

Due to its unique structure and biological activity, this compound serves as a lead compound for the development of novel therapeutics. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.

Chiral Synthesis

The chiral nature of this compound allows for the exploration of enantiomeric forms that may exhibit different pharmacological profiles. This aspect is particularly important in drug development where chirality can significantly influence a drug's efficacy and safety profile.

Research Tool for Protein-Ligand Interactions

The compound is utilized in biochemical studies to investigate protein-ligand interactions. Its ability to engage with various proteins makes it valuable for understanding biochemical pathways and developing assays for drug screening.

Potential in Cancer Research

Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. Further research is needed to evaluate the efficacy of this compound in cancer models.

Case Studies

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxamide

Uniqueness

The unique combination of the trifluoromethyl group and the pyrrolidine ring in (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and efficiency.

Actividad Biológica

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1049981-63-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14F3NO2

- Molecular Weight : 273.26 g/mol

- IUPAC Name : this compound

- Purity : 98% (commercially available) .

The biological activity of this compound appears to be linked to its interaction with various biological targets:

- Topoisomerase II Inhibition : It has been noted that compounds with similar structures can act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antitumor effects by preventing cancer cell proliferation .

- Serotonin Receptor Agonism : The compound may also exhibit partial agonistic activity at the 5HT4 serotonin receptor, which is implicated in gastrointestinal motility and cognitive functions. This activity could make it a candidate for treating disorders related to these pathways .

Biological Activity Data

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Inhibition | Topoisomerase II | |

| Agonism | 5HT4 Serotonin Receptor | |

| Antitumor Potential | Cancer Cell Proliferation Inhibition |

Case Study 1: Topoisomerase II Inhibitors

In a study focusing on the development of new topoisomerase II inhibitors, derivatives of pyrrolidine carboxylic acids were synthesized and evaluated for their biological activity. The results indicated that modifications similar to those in this compound significantly enhanced inhibitory effects on cancer cell lines .

Case Study 2: Serotonin Receptor Modulation

Research conducted on the pharmacological profile of various pyrrolidine derivatives showed that compounds with trifluoromethyl substitutions exhibited increased affinity for serotonin receptors. The findings suggest that this compound could be explored further for applications in gastrointestinal disorders and mood regulation therapies .

Propiedades

IUPAC Name |

(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9/h1-3,5,9,11,17H,4,6-7H2,(H,18,19)/t9-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKADPQPSLBFPHI-KOLCDFICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.